molecular formula C9H6N2O3 B1265267 4-Formyl-1H-indazole-3-carboxylic acid CAS No. 885519-90-4

4-Formyl-1H-indazole-3-carboxylic acid

Cat. No.: B1265267
CAS No.: 885519-90-4
M. Wt: 190.16 g/mol
InChI Key: CAXPLHNPOMKHLU-UHFFFAOYSA-N
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Description

4-Formyl-1H-indazole-3-carboxylic acid is an organic compound with the molecular formula C9H6N2O3. It is a derivative of indazole, a bicyclic heterocycle that consists of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of hydrazones derived from ortho-substituted benzaldehydes. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process usually includes steps such as nitration, reduction, and cyclization, followed by formylation and carboxylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Formyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents targeting various diseases.

    Industry: It is used in the development of novel materials with specific electronic and optical properties

Comparison with Similar Compounds

Uniqueness: 4-Formyl-1H-indazole-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide versatile sites for chemical modification and interaction with biological targets. This dual functionality makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

4-formyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-2-1-3-6-7(5)8(9(13)14)11-10-6/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXPLHNPOMKHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646450
Record name 4-Formyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-90-4
Record name 4-Formyl-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-1H-indazole-3-carboxylic acid
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